

Application Notes and Protocols for Transformation of Bacteroides with Plasmid pG106

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PG106

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Introduction

Bacteroides, a genus of Gram-negative, obligate anaerobic bacteria, are predominant members of the human gut microbiota and play a crucial role in host physiology, including the metabolism of complex carbohydrates and the development of the immune system. The genetic manipulation of Bacteroides is essential for understanding their biology and for developing novel therapeutic strategies. This document provides detailed application notes and protocols for the transformation of Bacteroides species using the E. coli-Bacteroides shuttle vector **pG106**.

The plasmid **pG106** is a versatile shuttle vector designed for genetic manipulation in Bacteroides and related species. It is a composite plasmid constructed from the Porphyromonas asaccharolytica plasmid pYH420 and the widely used E. coli vector pUC19[1][2]. This construction allows for the replication and selection of the plasmid in both E. coli and Bacteroides, facilitating cloning and subsequent introduction into the target anaerobic host[3].

Plasmid Profile: pG106

The key features of the **pG106** shuttle vector are summarized in the table below. This information is critical for experimental design, including strain selection, antibiotic

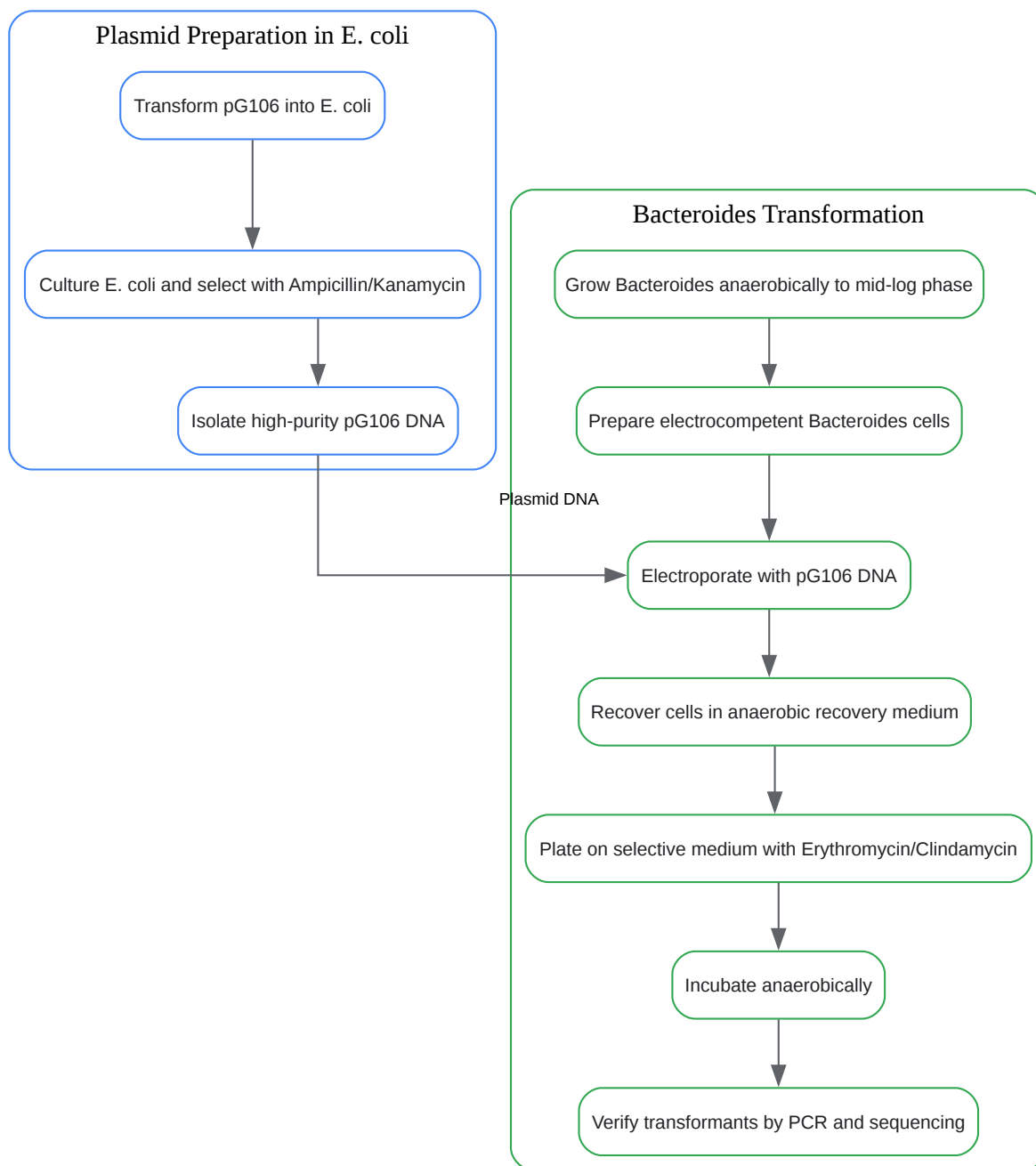
concentrations, and cloning strategies.

Feature	Description	Reference(s)
Vector Type	E. coli-Bacteroides shuttle vector	[1] [2] [4]
Backbone	pUC19 and pYH420	[1] [2]
Size	12948 bp	[1]
Replication in Bacteroides	Contains a Mob-Rep region with an oriV from pYH420	[4]
Selectable Markers	- E. coli: Ampicillin, Kanamycin- Bacteroides: Erythromycin, Clindamycin (conferred by an ermF-ermAM cassette)	[1] [4]
Copy Number	Low Copy	[1]
Availability	Addgene (Plasmid #178041)	[1]

Transformation of Bacteroides with pG106

The primary method for introducing **pG106** into Bacteroides is electroporation. This technique utilizes an electrical pulse to transiently permeabilize the bacterial cell membrane, allowing for the uptake of plasmid DNA. While conjugation is another common method for gene transfer in Bacteroides, electroporation is often preferred for the direct introduction of purified plasmid DNA[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#).

Experimental Workflow for Bacteroides Transformation with pG106



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Caption: Workflow for **pG106** transformation into Bacteroides.

Detailed Protocols

I. Preparation of pG106 Plasmid DNA from E. coli

High-quality, pure plasmid DNA is crucial for successful electroporation of Bacteroides.

- Transformation of E. coli: Transform the **pG106** plasmid into a suitable E. coli strain (e.g., NEB Stable, DH5α).
- Culture and Selection: Plate the transformed E. coli on LB agar containing ampicillin (100 µg/mL) or kanamycin (50 µg/mL). Incubate overnight at 37°C.
- Inoculation: Pick a single colony and inoculate a liquid culture of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.
- Plasmid Isolation: Isolate plasmid DNA from the overnight culture using a commercial plasmid midiprep or maxiprep kit to ensure high purity and concentration. Elute the plasmid DNA in sterile, nuclease-free water or TE buffer.
- Quantification and Quality Control: Determine the concentration and purity of the isolated **pG106** DNA using a spectrophotometer (A260/A280 ratio should be ~1.8).

II. Electroporation of Bacteroides with pG106

This protocol is adapted from established methods for Bacteroides electroporation[4]. All steps involving Bacteroides must be performed under strict anaerobic conditions.

Materials:

- Bacteroides strain (e.g., B. thetaiotaomicron VPI-5482, P. vulgatus)
- Anaerobic chamber (e.g., 80% N₂, 10% CO₂, 10% H₂)
- Pre-reduced supplemented Brain Heart Infusion (BHIS) broth
- Pre-reduced electroporation buffer (10% glycerol, 1 mM MgCl₂)
- **pG106** plasmid DNA (0.5 - 1 µg)

- Electroporation cuvettes (1 mm gap)
- Electroporator
- Anaerobic recovery medium (e.g., BHIS broth)
- BHIS agar plates with appropriate antibiotics (e.g., erythromycin 5-10 µg/mL or clindamycin 5-10 µg/mL)

Procedure:

- Growth of Bacteroides: In an anaerobic chamber, inoculate 50 mL of BHIS broth with an overnight culture of the desired Bacteroides strain. Grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
- Preparation of Competent Cells:
 - Transfer the culture to pre-chilled, sterile centrifuge tubes inside the anaerobic chamber.
 - Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C[4].
 - Discard the supernatant and wash the cell pellet twice with 4 mL of cold, pre-reduced electroporation buffer[4].
 - After the final wash, resuspend the cell pellet in 0.5 mL of cold electroporation buffer[4].
- Electroporation:
 - Add 0.5-1 µg of **pG106** plasmid DNA to 50-100 µL of the competent cell suspension.
 - Transfer the cell-DNA mixture to a pre-chilled 1 mm gap electroporation cuvette.
 - Electroporate using the following parameters:
 - Voltage: 1.8 - 2.5 kV
 - Capacitance: 25 µF
 - Resistance: 200 - 400 Ω

- (These parameters may need optimization depending on the *Bacteroides* species and electroporator used).
- Recovery:
 - Immediately after the pulse, add 1 mL of pre-warmed anaerobic recovery medium (BHIS broth) to the cuvette.
 - Transfer the cell suspension to a sterile tube and incubate anaerobically at 37°C for 3-6 hours to allow for expression of the antibiotic resistance gene.
- Plating and Selection:
 - Plate serial dilutions of the recovered cells onto pre-reduced BHIS agar plates containing the appropriate selective antibiotic (erythromycin or clindamycin).
 - Incubate the plates anaerobically at 37°C for 48-72 hours, or until colonies appear.
- Verification of Transformants:
 - Pick individual colonies and streak onto fresh selective plates to isolate pure cultures.
 - Confirm the presence of the **pG106** plasmid in the transformants by performing colony PCR using primers specific for a gene on the plasmid (e.g., the *ermF* gene).
 - Further verification can be done by isolating the plasmid from the *Bacteroides* transformants and confirming its size by gel electrophoresis or by restriction digest analysis.

Quantitative Data and Expected Results

The efficiency of transformation can vary significantly between different *Bacteroides* species and even between strains of the same species. The following table provides a summary of typical electroporation parameters and expected efficiencies based on published data for *Bacteroides* transformation.

Parameter	Value/Range	Reference(s)
Electric Field Strength	5 - 12.5 kV/cm	[6][8]
Pulse Duration	5 ms	[6][8]
Post-pulse Incubation	2.5 - 3 hours	[6][8]
DNA Concentration	0.01 - 2 µg	[6][8]
Transformation Efficiency	>10 ⁶ transformants/µg DNA (with homologous DNA)	[6][8]
~10 ⁴ transformants/µg DNA (E. coli-derived plasmid)	[5][9]	

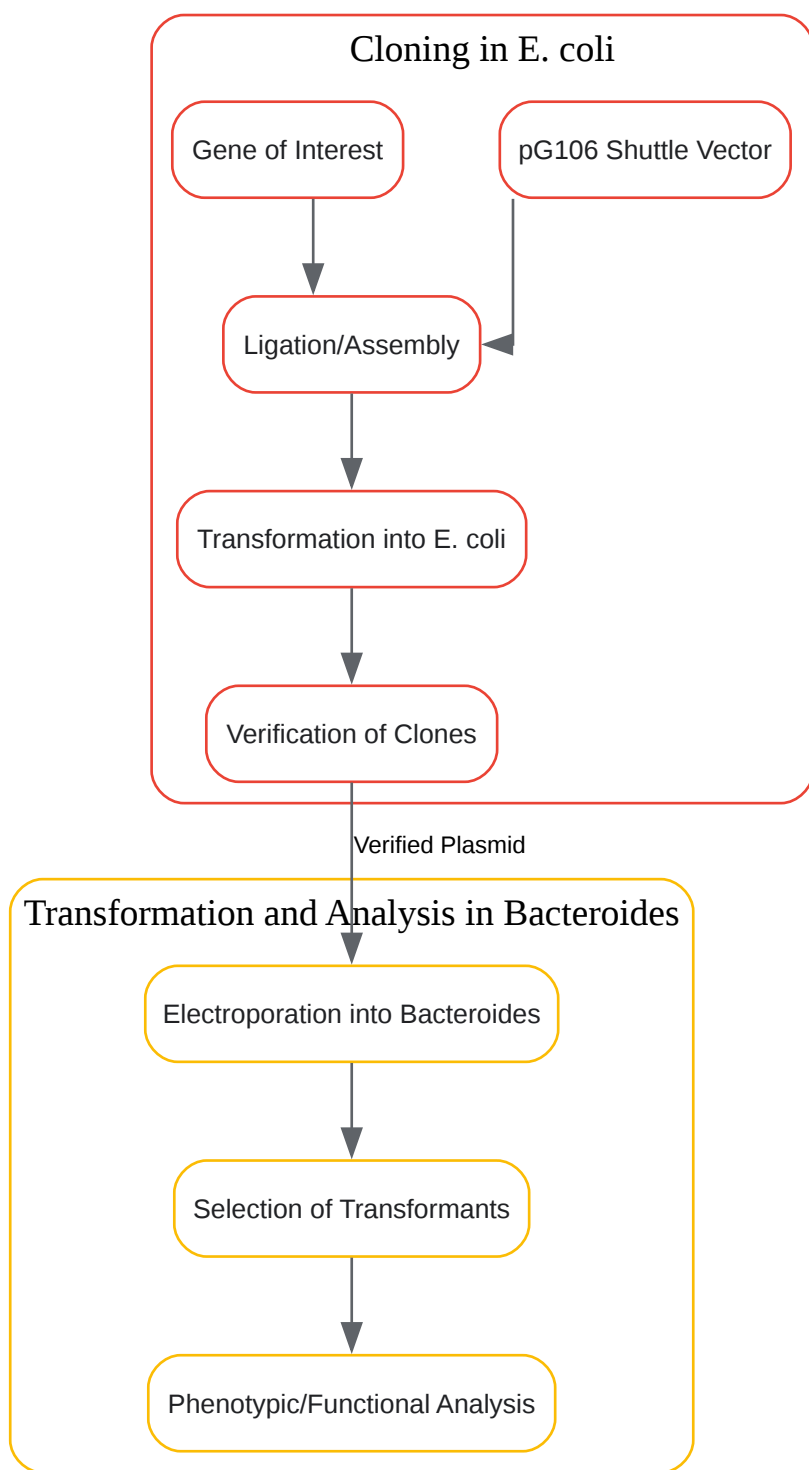
Note: Transformation efficiency is often lower when using plasmid DNA isolated from E. coli compared to DNA isolated from a homologous Bacteroides strain. This is likely due to restriction-modification systems in Bacteroides that recognize and degrade foreign DNA[6][8][9].

Signaling and Regulatory Considerations

While the direct signaling pathways involved in plasmid uptake during electroporation are not well-defined, the stability and expression of genes on **pG106** will be subject to the regulatory networks of the Bacteroides host. For gene expression studies using **pG106**, it is important to consider the following:

- **Promoter Activity:** The expression of a gene of interest cloned into **pG106** will depend on the promoter used. It is advisable to use a promoter known to be active in Bacteroides.
- **Codon Usage:** While not always a major issue, codon usage differences between E. coli and Bacteroides could potentially affect the expression levels of heterologous proteins.
- **Plasmid Stability:** The stability of **pG106** in the absence of selective pressure should be evaluated for long-term experiments.

Logical Flow of Genetic Manipulation in Bacteroides



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Caption: Logical flow for gene expression studies in *Bacteroides* using **pG106**.

Conclusion

The shuttle vector **pG106** is a valuable tool for the genetic manipulation of *Bacteroides* species. The protocols and data presented here provide a comprehensive guide for researchers to successfully introduce and express genes of interest in this important genus of gut bacteria. Optimization of electroporation parameters for specific *Bacteroides* strains may be necessary to achieve maximal transformation efficiencies. Careful verification of transformants is essential to ensure the integrity of the genetic modification.

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